molecular formula C10H9N5O4 B6108050 4-amino-N'-(3,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

4-amino-N'-(3,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide

Cat. No. B6108050
M. Wt: 263.21 g/mol
InChI Key: ALDUUQYAHNVMOO-QCDXTXTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-(3,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a hydrazide derivative of 1,2,5-oxadiazole, which is a heterocyclic compound with a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 4-amino-N'-(3,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide is not fully understood. However, it has been proposed that the compound exerts its biological activities by scavenging free radicals and inhibiting oxidative stress. It has also been suggested that the compound induces apoptosis in cancer cells by activating the caspase cascade and downregulating various anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. The compound has been reported to reduce lipid peroxidation and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, the compound has been reported to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-amino-N'-(3,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit significant biological activities at low concentrations. It is also relatively stable and has a long shelf life. However, the compound has some limitations, including its poor solubility in water and some organic solvents. This can make it difficult to use in some experimental setups.

Future Directions

There are several future directions for research on 4-amino-N'-(3,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide. One potential area of research is the development of new synthetic methods for the compound. Another area of research is the investigation of the compound's potential therapeutic applications, especially in the treatment of cancer and other diseases associated with oxidative stress and inflammation. Further studies are also needed to understand the compound's mechanism of action and its effects on various cellular pathways. Finally, the compound's pharmacokinetic and pharmacodynamic properties need to be investigated to determine its potential for use in clinical settings.

Synthesis Methods

The synthesis of 4-amino-N'-(3,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has been reported using different methods. One of the commonly used methods involves the reaction of 3,4-dihydroxybenzaldehyde with hydrazine hydrate to form 3,4-dihydroxybenzaldehyde hydrazone. This intermediate is then reacted with 2-nitrobenzoyl chloride to form 3,4-dihydroxybenzaldehyde-2-nitrobenzoyl hydrazone. The final product is obtained by reducing this intermediate with sodium dithionite and subsequent reaction with hydrazine hydrate and ammonium acetate.

Scientific Research Applications

4-amino-N'-(3,4-dihydroxybenzylidene)-1,2,5-oxadiazole-3-carbohydrazide has been extensively studied for its potential applications in scientific research. The compound has been reported to exhibit significant antioxidant and anticancer activities. It has also been shown to possess anti-inflammatory, antimicrobial, and antifungal properties. The compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

4-amino-N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O4/c11-9-8(14-19-15-9)10(18)13-12-4-5-1-2-6(16)7(17)3-5/h1-4,16-17H,(H2,11,15)(H,13,18)/b12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDUUQYAHNVMOO-QCDXTXTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=O)C2=NON=C2N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N\NC(=O)C2=NON=C2N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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